Kayacryl blue FP-ED
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Overview
Description
Kayacryl blue FP-ED is a brilliant, slightly reddish blue dispersed cationic dye. It is known for its excellent fastness properties, including the highest heat fastness among blue dyes. This dye exhibits excellent leveling properties due to its slow dyeing speed, making it suitable for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kayacryl blue FP-ED is synthesized through a series of chemical reactions involving the introduction of cationic groups into the dye molecule. The synthesis typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component to form the dye molecule.
Quaternization: The dye molecule is further treated with a quaternizing agent to introduce cationic groups, enhancing its solubility and dyeing properties.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes:
Mixing: Raw materials are mixed in precise proportions.
Heating: The mixture is heated to specific temperatures to facilitate the reactions.
Purification: The resulting dye is purified through filtration and washing to remove impurities.
Drying: The purified dye is dried and ground into a fine powder for use in various applications.
Chemical Reactions Analysis
Types of Reactions
Kayacryl blue FP-ED undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the dye into its reduced form, altering its color properties.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinonoid structures, while reduction can yield leuco forms of the dye .
Scientific Research Applications
Kayacryl blue FP-ED has a wide range of scientific research applications, including:
Chemistry: Used as a tracer dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for visualizing cellular structures and components.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Mechanism of Action
Kayacryl blue FP-ED exerts its effects through interactions with molecular targets, primarily involving electrostatic interactions with negatively charged substrates. The cationic nature of the dye allows it to bind to anionic sites on fibers, cells, and other materials, leading to effective staining and coloring. The dye’s slow dyeing speed ensures uniform distribution and penetration, resulting in consistent and vibrant coloration .
Comparison with Similar Compounds
Similar Compounds
- Kayacryl blue 2RL-ED
- Kayacryl blue BM-ED
- Kayacryl blue GSL-ED
- Kayacryl blue BG-ED (N)
- Kayacryl blue 302-ED
- Kayacryl blue 308-ED
- Kayacryl blue TL-ED
- Kayacryl blue GTL-ED (T)
- Kayacryl blue 5G-ED
- Kayacryl light blue 4GSL-ED
Uniqueness
Kayacryl blue FP-ED stands out due to its highest heat fastness among blue dyes, making it particularly suitable for applications requiring high-temperature processing. Its excellent leveling properties and slow dyeing speed also contribute to its uniqueness, ensuring uniform and consistent coloration in various substrates .
Properties
CAS No. |
12235-47-1 |
---|---|
Molecular Formula |
F6O2Sb * |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.